molecular formula C7H14N2O2S B1276994 Tert-butyl (2-amino-2-thioxoethyl)carbamate CAS No. 89226-13-1

Tert-butyl (2-amino-2-thioxoethyl)carbamate

Cat. No.: B1276994
CAS No.: 89226-13-1
M. Wt: 190.27 g/mol
InChI Key: AGBIUUFZUPNDTM-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-2-thioxoethyl)carbamate is an organic compound with the molecular formula C7H14N2O2S. It is known for its unique structure, which includes a tert-butyl group, an amino group, and a thioxo group. This compound is often used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-butyl (2-amino-2-thioxoethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical properties of the enzymes, affecting their catalytic efficiency and substrate specificity. The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to alterations in downstream signaling events. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes. These effects on cellular metabolism can lead to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target proteins, affecting their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing their activity and function. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential impact on energy production and utilization within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is essential for its interactions with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-amino-2-thioxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl bromopyruvate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-amino-2-thioxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Tert-butyl (2-amino-2-thioxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-2-thioxoethyl)carbamate involves its interaction with various molecular targets. The amino and thioxo groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also undergo chemical transformations that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminoethyl)carbamate
  • Tert-butyl (2-morpholin-2-ylethyl)carbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

Tert-butyl (2-amino-2-thioxoethyl)carbamate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIUUFZUPNDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415901
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-13-1
Record name 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(carbamothioylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

25 g of ammonia gas and 50 g of hydrogen sulfide gas were successively dissolved in 230 ml of methanol with ice-cooling and stirring. To this was added 71.45 g of (tert-butoxycarbonylamino)acetonitrile, and the mixture was stirred overnight at room temperature. The reaction solution was cooled with ice. To this was slowly added 500 ml of water, and the mixture was stirred for an additional 2 hours with ice- cooling. The crystals precipitated were collected by filtration, washed with 300 ml of cold water, and then dried under reduced pressure to give 65.88 g of (tert-butoxycarbonyl-amino)acetothioamide as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
71.45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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